molecular formula C22H17N7O3S B2469780 2-({[6-amino-5-cyano-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile CAS No. 328068-41-3

2-({[6-amino-5-cyano-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B2469780
CAS No.: 328068-41-3
M. Wt: 459.48
InChI Key: MBTPUDMUPNOCRL-UHFFFAOYSA-N
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Description

2-({[6-amino-5-cyano-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrazole ring, and a pyrano ring, along with various functional groups such as amino, cyano, and nitro groups. The presence of these functional groups makes this compound highly reactive and versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[6-amino-5-cyano-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-cyano-3-alkylamino-3-amino acrylonitriles with β-dicarbonyl compounds in the presence of catalysts such as Zn(NO3)2 and C2H5ONa in anhydrous ethanol . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-({[6-amino-5-cyano-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of functional groups allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-({[6-amino-5-cyano-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[6-amino-5-cyano-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the cyano group can act as an electrophile in nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[6-amino-5-cyano-4-(2-nitrophenyl)-1H,4H-pyrano[2,3-c]pyrazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyridine-3-carbonitrile is unique due to its combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

6-amino-3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N7O3S/c1-11-7-12(2)26-22(14(11)8-23)33-10-16-19-18(13-5-3-4-6-17(13)29(30)31)15(9-24)20(25)32-21(19)28-27-16/h3-7,18H,10,25H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTPUDMUPNOCRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=CC=C4[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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